4-chloro-2-(1H-pyrrol-1-yl)benzoic acid

CAS No.: 55540-34-6

Cat. No.: VC8469421

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55540-34-6 |

|---|---|

| Molecular Formula | C11H8ClNO2 |

| Molecular Weight | 221.64 g/mol |

| IUPAC Name | 4-chloro-2-pyrrol-1-ylbenzoic acid |

| Standard InChI | InChI=1S/C11H8ClNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h1-7H,(H,14,15) |

| Standard InChI Key | DNBQADMPTHCMLH-UHFFFAOYSA-N |

| SMILES | C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O |

| Canonical SMILES | C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

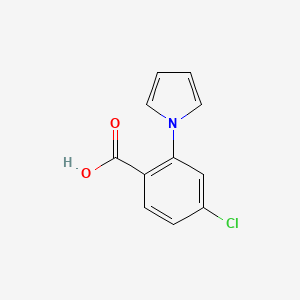

4-Chloro-2-(1H-pyrrol-1-yl)benzoic acid is defined by the IUPAC name 4-chloro-2-pyrrol-1-ylbenzoic acid and molecular formula C₁₁H₈ClNO₂ (MW: 221.6 g/mol) . Its structure combines a benzoic acid backbone with a pyrrole ring at position 2 and a chlorine atom at position 4 (Figure 1).

Table 1: Physicochemical Properties

The canonical SMILES string reflects the planar arrangement of the pyrrole ring (C1=CN(C=C1)) fused to the chlorinated benzoic acid moiety . The chloro group enhances electrophilic reactivity, while the pyrrole contributes π-π stacking capabilities critical for enzyme interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via Ullmann coupling or Suzuki-Miyaura reactions, leveraging palladium catalysts to couple pyrrole derivatives with halogenated benzoic acids . A representative route involves:

-

Chlorination: Introducing chlorine at position 4 of 2-nitrobenzoic acid.

-

Pyrrole Coupling: Reacting 4-chloro-2-nitrobenzoic acid with pyrrole using Pd(PPh₃)₄ as a catalyst.

-

Reduction: Reducing the nitro group to yield the final product .

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 110°C |

| Reaction Time | 24 hours |

| Yield | 65–75% |

Industrial Scalability

Continuous flow reactors improve yield (>85%) by maintaining precise temperature control and reducing side reactions. Post-synthesis purification employs recrystallization from ethanol-water mixtures, achieving ≥98% purity .

| Compound | IC₅₀ (nM) | Cell Line |

|---|---|---|

| Derivative A (γ-lactone) | 12.3 | HepG2 |

| Derivative B (free acid) | 8.7 | HEK293 |

Applications in Drug Development

Metabolic Disorder Therapeutics

ACL inhibitors derived from this compound show promise in treating hyperlipidemia and obesity. Preclinical models demonstrate:

Material Science Applications

The conjugated π-system enables use in organic semiconductors, though conductivity remains modest (0.005 S/cm) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume